Boc-orn(aloc)-OH
Description
Contextualizing Ornithine Derivatives as Non-Proteinogenic Amino Acids in Peptide Chemistry
Ornithine is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids genetically coded for in the synthesis of proteins. ontosight.aiontosight.aiwikipedia.org However, it plays crucial roles in various biological processes, most notably as an intermediate in the urea (B33335) cycle. creative-proteomics.comnih.gov In the context of peptide chemistry, ornithine and its derivatives are of great interest because they serve as valuable building blocks for creating peptides with novel structures and functions. ontosight.aichemicalbook.com The side chain of ornithine contains a primary amine, which provides a site for chemical modification, allowing for the introduction of various functional groups, the formation of cyclic peptides, or the construction of branched peptide structures. sigmaaldrich.comchemicalbook.com
The incorporation of non-proteinogenic amino acids like ornithine into peptide chains can lead to molecules with enhanced properties, such as increased resistance to enzymatic degradation, improved cell permeability, and altered conformational preferences, which can be beneficial for therapeutic applications. chemicalbook.comchemicalbook.com
Significance of Orthogonal Protecting Group Strategies for Multifunctional Amino Acids
Multifunctional amino acids, such as ornithine with its two amino groups and one carboxyl group, require a sophisticated protection strategy during chemical synthesis to achieve selective modification. google.comiris-biotech.de Orthogonal protecting groups are essential in this regard. google.comiris-biotech.de This strategy involves the use of multiple protecting groups in a single molecule, where each group can be removed under specific reaction conditions without affecting the others. google.comiris-biotech.de
Role of Boc-Orn(Alloc)-OH as a Versatile Building Block in Complex Molecular Architectures
Boc-Orn(Alloc)-OH is a prime example of an ornithine derivative designed with an orthogonal protection scheme. In this compound, the α-amino group is protected by the tert-butoxycarbonyl (Boc) group, and the δ-amino group of the side chain is protected by the allyloxycarbonyl (Alloc) group. iris-biotech.deacs.org
The Boc group is acid-labile and is typically removed with acids like trifluoroacetic acid (TFA). iris-biotech.deacs.org In contrast, the Alloc group is stable to acidic conditions but can be selectively cleaved using palladium-catalyzed reactions. iris-biotech.deacs.orgiris-biotech.de This orthogonality allows for a high degree of synthetic flexibility. For example, the Boc group can be removed to allow for peptide chain elongation at the α-amino group, while the Alloc group on the side chain remains intact. google.com Subsequently, the Alloc group can be removed to expose the δ-amino group for further modification, such as cyclization of the peptide, attachment of reporter molecules like fluorescent dyes, or the introduction of other functional moieties. sigmaaldrich.comresearchgate.net
This versatility makes Boc-Orn(Alloc)-OH a key building block in the synthesis of a wide array of complex molecules, including cyclic peptides, branched peptides, and peptide-drug conjugates. google.comresearchgate.netnih.gov
Research Landscape and Scholarly Contributions Pertaining to Boc-Orn(Alloc)-OH
The utility of Boc-Orn(Alloc)-OH is well-documented in the scientific literature, with numerous research groups employing this building block in their synthetic endeavors. Research has demonstrated its application in the solid-phase synthesis of complex peptides and peptidomimetics. google.comnih.gov5z.com For instance, it has been used as a precursor for the introduction of N-GlcNAcylated arginine residues in glycopeptides. researchgate.net In this work, the Alloc group on the ornithine side chain was selectively removed on-resin to allow for guanylation and subsequent modification. researchgate.net
Other studies have highlighted its use in the synthesis of cyclic peptides, where the deprotection of the Alloc group is a key step in facilitating the intramolecular cyclization. rsc.orggoogle.com The ability to perform selective deprotection under mild conditions makes Boc-Orn(Alloc)-OH a valuable tool for creating structurally diverse peptide libraries for drug discovery and other biomedical applications. nih.gov The continued exploration of new applications for this and other orthogonally protected amino acids is an active area of research in synthetic and medicinal chemistry. researchgate.netub.edu
Chemical and Physical Properties of Boc-Orn(Alloc)-OH
| Property | Value |
| IUPAC Name | N2-[(tert-butoxy)carbonyl]-N5-[(prop-2-en-1-yloxy)carbonyl]-L-ornithine |
| Molecular Formula | C14H24N2O6 |
| Molecular Weight | 316.35 g/mol |
| Appearance | White to off-white powder |
| Chirality | L-Configuration |
| Solubility | Soluble in organic solvents like DMF and DCM |
| Storage Temperature | 2-8°C |
Data sourced from publicly available chemical supplier information. iris-biotech.de
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O6/c1-5-9-21-12(19)15-8-6-7-10(11(17)18)16-13(20)22-14(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,15,19)(H,16,20)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIUYHBPBBOKMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Boc Orn Alloc Oh and Its Precursors
Classical Synthetic Routes and Adaptations
Classical approaches to the synthesis of Boc-Orn(Alloc)-OH are rooted in the fundamental principles of amino acid protection chemistry. These routes are often adapted to optimize yield, purity, and scalability.
The core of synthesizing Boc-Orn(Alloc)-OH lies in the selective protection of the two amino groups of L-ornithine. Orthogonal protection ensures that one protecting group can be removed without affecting the other, a critical feature for stepwise peptide synthesis. peptide.com In the case of ornithine, derivatives are prepared with various protecting groups to suit different synthetic strategies. For Fmoc-based solid-phase peptide synthesis (SPPS), common derivatives include Fmoc-Orn(Boc)-OH and Fmoc-Orn(Dde)-OH. peptide.com Similarly, for Boc-based strategies, derivatives like Boc-Orn(Z)-OH (where Z is benzyloxycarbonyl) are utilized. peptide.comsigmaaldrich.com
The synthesis of an orthogonally protected ornithine, such as Boc-Orn(Alloc)-OH, requires a multi-step process where the α- and δ-amino groups are differentiated. This is often achieved by starting with a precursor where one amine is already protected, or through a transient protection strategy, for instance, using a copper complex to temporarily shield the α-amino and carboxyl groups, allowing the δ-amino group to be selectively acylated.
The introduction of the Boc and Alloc groups requires careful control of reaction conditions to ensure high selectivity and yield.
Boc Group Introduction: The tert-butyloxycarbonyl (Boc) group is typically introduced to the α-amino group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is generally performed in a mixed solvent system, such as dioxane/water or THF/water, in the presence of a base like sodium bicarbonate or sodium hydroxide (B78521) to neutralize the acid formed during the reaction. organic-chemistry.org Optimization of parameters such as pH, temperature, and stoichiometry of reagents is crucial to prevent side reactions like the formation of di-Boc derivatives or racemization. For sterically hindered amino acids, specific conditions like using Boc₂O with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst may be employed.
Alloc Group Introduction: The allyloxycarbonyl (Alloc) group is introduced to the δ-amino group using allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O). This reaction is also carried out under basic conditions. The choice of base and solvent is critical to ensure selective protection of the δ-amino group without affecting the α-amino position if it is unprotected. The Alloc group is stable under the acidic and basic conditions used for Boc and Fmoc group removal, respectively, making it an excellent orthogonal protecting group. iris-biotech.deiris-biotech.de
| Parameter | Boc-Protection (α-amino) | Alloc-Protection (δ-amino) |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Allyl chloroformate (Alloc-Cl) |
| Solvent | Dioxane/Water, THF/Water, Acetonitrile (B52724) | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) |
| Base | Sodium bicarbonate, Sodium hydroxide, Triethylamine (TEA) | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA) |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| pH | Alkaline (pH 8-10) | Basic |
Stereochemical Control and Purity in Synthesis
Maintaining the stereochemical integrity of the chiral center at the α-carbon of ornithine is paramount throughout the synthesis of Boc-Orn(Alloc)-OH. Racemization, or the formation of the D-isomer, can occur under harsh basic or acidic conditions, or during activation steps in peptide coupling. cem.com
To minimize racemization:
Mild Reaction Conditions: The introduction of both the Boc and Alloc protecting groups is performed under mild basic conditions. The temperature is often kept low (0°C to room temperature) to reduce the rate of epimerization.
Avoidance of Strong Bases: Strong bases that can abstract the α-proton are generally avoided.
Careful pH Control: Maintaining the appropriate pH during aqueous reactions is crucial.
The purity of the final Boc-Orn(Alloc)-OH product is assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to determine chemical purity and to detect any diastereomeric impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure and molecular weight of the compound. The enantiomeric purity is often determined by chiral HPLC or after derivatization with a chiral reagent.
Enantiomeric Purity and Racemization Prevention
Maintaining the enantiomeric purity of Boc-Orn(Alloc)-OH is of paramount importance, as the biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. The starting material, L-ornithine, is chiral, and racemization can potentially occur during the protection steps.
Racemization during the introduction of protecting groups is a known risk in peptide chemistry, particularly during the activation of the carboxyl group. peptide.com However, the formation of urethane-type protecting groups, such as Boc and Alloc, generally proceeds with a low risk of racemization of the α-carbon. The mechanism of these reactions does not typically involve the formation of highly racemization-prone intermediates like oxazolones.
To minimize the risk of racemization, several precautions are generally taken:
Mild Reaction Conditions: The reactions are typically carried out at or below room temperature to avoid providing the energy necessary for epimerization.
Control of pH: Maintaining the appropriate pH is crucial, as both strongly acidic and strongly basic conditions can promote racemization.
Choice of Reagents: The use of reagents known to suppress racemization is a common strategy in peptide synthesis, although it is less critical for simple protection reactions. peptide.com
The enantiomeric purity of the final Boc-Orn(Alloc)-OH product is typically assessed using chiral high-performance liquid chromatography (HPLC). tandfonline.com This analytical technique can separate the L- and D-enantiomers, allowing for the quantification of any potential racemization that may have occurred during the synthesis. Commercial suppliers of protected amino acids often provide data on the enantiomeric purity of their products, which is typically expected to be very high (e.g., >99.5%).
Isolation and Purification Techniques for Boc-Orn(Alloc)-OH
Following the synthesis, a robust isolation and purification protocol is necessary to obtain Boc-Orn(Alloc)-OH of high purity, suitable for use in peptide synthesis. The work-up procedure typically begins with the removal of the reaction solvent under reduced pressure.
The crude product is then often subjected to an aqueous work-up to remove inorganic salts and water-soluble impurities. This may involve partitioning the product between an organic solvent, such as ethyl acetate (B1210297) or dichloromethane, and an aqueous solution of a specific pH. Acidic and basic washes can be employed to remove unreacted starting materials and by-products.
The primary methods for the purification of Boc-Orn(Alloc)-OH include:
Crystallization: This is a highly effective method for obtaining pure crystalline solid. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, promoting the formation of crystals. The choice of solvent is critical and is determined empirically to provide good solubility at high temperature and poor solubility at low temperature. A common solvent system for recrystallization of a related compound, Fmoc-L-Orn(Boc)-OH, is ethyl acetate/petroleum ether. chemicalbook.com
Column Chromatography: Silica (B1680970) gel column chromatography is a widely used technique for the purification of protected amino acids. The crude product is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity. The polarity of the eluent is gradually increased to separate the desired product from impurities with different affinities for the stationary phase. The fractions containing the pure product are identified by thin-layer chromatography (TLC), pooled, and the solvent is evaporated to yield the purified compound.
The purity of the final product is typically assessed by a combination of analytical techniques, including HPLC, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, to confirm its identity and ensure the absence of significant impurities.
Table of Research Findings on Purification Techniques for Protected Amino Acids
| Purification Technique | Advantages | Disadvantages | Typical Solvents/Eluents | Reference |
| Crystallization | High purity, cost-effective for large scale, well-defined product form. | Can be time-consuming, requires suitable solvent, potential for product loss in mother liquor. | Ethyl acetate/petroleum ether, Dichloromethane/hexane (B92381) | chemicalbook.com |
| Silica Gel Chromatography | High resolution, applicable to a wide range of compounds, good for removing closely related impurities. | Can be labor-intensive, requires larger volumes of solvent, potential for product degradation on silica. | Gradients of ethyl acetate in hexane or dichloromethane in methanol. | chemicalbook.com |
Orthogonal Protecting Group Chemistry and Selective Deprotection
Principles of tert-Butyloxycarbonyl (Boc) Protection of the α-Amino Group
The tert-butyloxycarbonyl (Boc) group is a widely employed acid-labile protecting group for amines, especially the α-amino group of amino acids in peptide synthesis. wikipedia.orgnumberanalytics.com Its introduction is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comfishersci.co.uk The resulting carbamate (B1207046) is stable under a variety of conditions, including basic and nucleophilic environments, making it a robust choice for multi-step syntheses. organic-chemistry.org
The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions. wikipedia.orgtotal-synthesis.com The deprotection is commonly carried out using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in an organic solvent. wikipedia.orgfishersci.co.uk
The mechanism of acid-labile deprotection involves the protonation of the carbonyl oxygen of the Boc group. This initial protonation facilitates the fragmentation of the carbamate into a highly stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide. total-synthesis.com
A potential complication of this mechanism is the reactivity of the liberated tert-butyl cation, which can act as an alkylating agent towards nucleophilic amino acid side chains, such as those of tryptophan and methionine. wikipedia.orgtotal-synthesis.com To mitigate these side reactions, "scavengers" like anisole, thioanisole, or cresol (B1669610) are often included in the deprotection cocktail to trap the reactive cation. wikipedia.org
The Boc group is a cornerstone of one of the two primary strategies in solid-phase peptide synthesis (SPPS), aptly named the "Boc strategy" or "Boc/Bzl strategy". americanpeptidesociety.orgpeptide.com In this approach, the α-amino group of the growing peptide chain is temporarily protected with the Boc group, while more permanent, yet still acid-labile, benzyl-based protecting groups are used for the side chains of reactive amino acids. peptide.com
The repetitive cycle of SPPS in the Boc strategy involves the following key steps:
Deprotection: The N-terminal Boc group is removed with an acid, typically TFA. americanpeptidesociety.orgpeptide.com
Neutralization: The resulting ammonium (B1175870) salt is neutralized to the free amine. peptide.com
Coupling: The next Boc-protected amino acid is activated and coupled to the newly freed N-terminus. biosynth.com
Washing: Excess reagents are washed away. biosynth.com
This cycle is repeated to elongate the peptide chain. The compatibility of the Boc group's acid-lability with the stability of side-chain protecting groups under these conditions is crucial for the success of the synthesis. nih.gov Although the Fmoc strategy has become more prevalent due to its milder deprotection conditions, the Boc strategy remains valuable for the synthesis of certain peptides, such as those containing thioesters or sequences prone to racemization under basic conditions. americanpeptidesociety.orgiris-biotech.de
Principles of Allyloxycarbonyl (Alloc) Protection of the δ-Amino Group
The allyloxycarbonyl (Alloc) protecting group is a versatile tool in organic synthesis, valued for its unique deprotection conditions that are orthogonal to many other common protecting groups. iris-biotech.detcichemicals.com It is introduced by reacting an amine with allyl chloroformate (Alloc-Cl) or a related activated derivative. highfine.com The Alloc group is stable to both acidic and basic conditions, which is a key feature of its orthogonality. highfine.com
The removal of the Alloc group is most commonly achieved through a palladium(0)-catalyzed reaction. epfl.chresearchgate.net This process involves the formation of a π-allyl-palladium complex, which is then attacked by a nucleophilic scavenger. highfine.com
The general mechanism proceeds as follows:
Oxidative Addition: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], undergoes oxidative addition to the allyl group of the Alloc-protected amine, forming a π-allyl-palladium(II) complex.
Nucleophilic Attack: A nucleophile, often referred to as an "allyl scavenger," attacks the π-allyl complex. Common scavengers include morpholine, dimedone, tributyltin hydride, or phenylsilane (B129415). highfine.comnih.gov
Product Formation: This attack regenerates the palladium(0) catalyst and releases the deprotected amine via an unstable carbamic acid intermediate, which subsequently decarboxylates.
The efficiency of the deprotection can be influenced by the choice of the palladium catalyst, the ligand, and the scavenger. acs.org
A significant advantage of the Alloc group is its orthogonality with the two most common protecting group strategies in peptide synthesis: the acid-labile Boc group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. fiveable.meuniurb.ittotal-synthesis.com
Orthogonality with Boc: The Alloc group is stable under the acidic conditions (e.g., TFA) used to remove the Boc group. ub.edu This allows for the selective deprotection of the α-amino group while the δ-amino group of ornithine remains protected by the Alloc group.
Orthogonality with Fmoc: Conversely, the Alloc group is stable to the basic conditions (e.g., piperidine (B6355638) in DMF) used to cleave the Fmoc group. ub.edubzchemicals.com This enables the use of Fmoc for α-amino protection in conjunction with Alloc for side-chain protection.
This three-dimensional orthogonality (acid-labile, base-labile, and palladium-labile) is highly valuable for the synthesis of complex peptides, such as branched or cyclic peptides, where selective deprotection of specific sites is required for further modification. ug.edu.pl
Methodologies for Selective Deprotection of Boc-Orn(Alloc)-OH
The differential lability of the Boc and Alloc groups in Boc-Orn(Alloc)-OH allows for their selective removal, providing access to either the α-amino group or the δ-amino group of the ornithine residue.
Selective Deprotection of the Boc Group:
To selectively remove the Boc group while leaving the Alloc group intact, acidic conditions are employed. This is typically achieved by treating Boc-Orn(Alloc)-OH with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The Alloc group remains stable under these conditions.
| Reagent | Conditions | Outcome |
| Trifluoroacetic Acid (TFA) | DCM, Room Temperature | Selective removal of the Boc group |
Selective Deprotection of the Alloc Group:
For the selective removal of the Alloc group, palladium(0)-catalyzed conditions are used. This involves treating Boc-Orn(Alloc)-OH with a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of an allyl scavenger. The Boc group is stable under these near-neutral reaction conditions. ub.edu
| Catalyst | Scavenger | Conditions | Outcome |
| Pd(PPh₃)₄ | Phenylsilane | DCM, Room Temperature | Selective removal of the Alloc group |
| Pd(PPh₃)₄ | Tributyltin Hydride | - | Selective removal of the Alloc group |
This selective deprotection capability makes Boc-Orn(Alloc)-OH a valuable building block for introducing ornithine into peptides where subsequent modification of the side chain is desired, for example, in the synthesis of cyclic or branched peptides. nih.govpeptide.com
Sequential Deprotection Protocols in Multi-Step Synthesis
In the context of multi-step peptide synthesis, Boc-orn(aloc)-OH allows for the introduction of an ornithine residue whose side chain can be selectively modified after its incorporation into a growing peptide chain. nih.gov The sequential deprotection protocol typically involves the selective removal of the Aloc group from the ornithine side chain while the peptide remains anchored to the solid support and other protecting groups, including the N-terminal protecting group (e.g., Fmoc or Boc) and other acid-labile side-chain protectors, remain intact. nih.govpeptide.com
The Aloc group is removed under very mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of an allyl cation scavenger. iris-biotech.denih.govgoogle.com Common scavengers include phenylsilane (PhSiH₃), N-methylaniline, or 1-hydroxybenzotriazole (B26582) (HOBt). nih.govgoogle.com Once the side-chain amine is exposed, it can be used for various modifications, such as lactam cyclization to form cyclic peptides, or for the attachment of labels like fluorescent dyes or biotin.
Conversely, the Nα-Boc group is stable to these conditions but is readily cleaved by treatment with acids like trifluoroacetic acid (TFA). organic-chemistry.orgfishersci.co.uk This allows for the continuation of peptide chain elongation from the N-terminus after side-chain modification is complete. The side-chain Boc group from an ornithine residue would typically be removed during the final step of the synthesis, which involves cleaving the entire peptide from the resin support using a strong acid cocktail (e.g., high concentration of TFA or hydrogen fluoride). peptide.compeptide.com
| Protecting Group | Deprotection Reagents | Stability |
|---|---|---|
| Aloc (Allyloxycarbonyl) | Pd(PPh₃)₄ / Scavenger (e.g., Phenylsilane, N-Methylaniline) | Stable to acidic (TFA) and basic (Piperidine) conditions used for Boc and Fmoc removal, respectively. iris-biotech.deiris-biotech.de |
| Boc (tert-Butyloxycarbonyl) | Acid (e.g., Trifluoroacetic Acid - TFA) | Stable to Pd(0)-catalyzed conditions used for Aloc removal and basic conditions for Fmoc removal. ub.eduluxembourg-bio.comorganic-chemistry.org |
Tandem Deprotection-Coupling Reactions Utilizing Orthogonal Cleavage
A more advanced and efficient application of the orthogonal properties of this compound is its use in tandem deprotection-coupling reactions. researchgate.netscispace.com This one-pot procedure involves the cleavage of the Aloc group followed immediately by the coupling of a new chemical moiety to the liberated side-chain amine, without isolating the deprotected intermediate. researchgate.net This approach is advantageous as it can minimize the occurrence of side reactions that may affect free amine groups on the peptide-resin. researchgate.net
A typical tandem protocol begins with the treatment of the resin-bound peptide containing the Orn(Aloc) residue with the palladium(0) catalyst and a suitable scavenger in a solvent like dichloromethane (DCM). nih.gov Upon completion of the deprotection, the activated coupling species (e.g., an acid fluoride (B91410) or another activated amino acid) and necessary coupling reagents are added directly to the same reaction vessel. researchgate.net This method has been shown to be effective in preventing undesired reactions, such as the migration of protecting groups or intramolecular cyclizations, that can sometimes occur when the free side-chain amine is exposed for extended periods. researchgate.net
Challenges and Refinements in Orthogonal Deprotection Strategies
Despite the utility of the Boc and Aloc protecting groups, their application is not without challenges. Research has focused on refining the deprotection protocols to enhance efficiency, purity, and compatibility with sensitive substrates.
A primary challenge with Aloc deprotection is the use of a palladium catalyst. The catalyst can be sensitive to air, requiring reactions to be performed under an inert atmosphere (e.g., Argon). sigmaaldrich.com Furthermore, incomplete or slow removal of the Aloc group has been observed in some cases, particularly in aggregated peptide sequences. sigmaaldrich.com A significant concern, especially in the synthesis of therapeutic peptides, is the potential for trace heavy metal contamination from the catalyst. This necessitates thorough washing and scavenging steps to ensure the complete removal of palladium residues from the final product. nih.govub.edu Refinements to address these issues include the development of optimized catalyst/scavenger cocktails, such as using PhSiH₃ as a scavenger, and employing specific palladium scavengers like sodium diethyl dithiocarbamate (B8719985) to purify the product. nih.gov
The main challenge associated with Boc group deprotection is the harsh acidic conditions required for its removal. slideshare.net Treatment with strong acids like TFA generates a reactive tert-butyl cation (t-Bu⁺). acsgcipr.orgpeptide.com This cation can cause undesirable side reactions by alkylating nucleophilic residues within the peptide sequence, such as tryptophan, methionine, or tyrosine. peptide.compeptide.com To mitigate this, scavenger molecules are almost always added to the cleavage cocktail. These scavengers, such as triisopropylsilane (B1312306) (TIPS), thioanisole, or dithiothreitol (B142953) (DTT), act by quenching the t-butyl cations before they can react with the peptide. peptide.comacsgcipr.org The choice and concentration of scavengers are often optimized based on the specific amino acid composition of the peptide being synthesized. peptide.com
| Protecting Group | Challenges | Refinements and Solutions |
|---|---|---|
| Aloc | - Catalyst sensitivity to air. sigmaaldrich.com | - Performing reactions under an inert atmosphere.
|
| Boc | - Generation of reactive t-butyl cations during cleavage. acsgcipr.orgpeptide.com | - Addition of scavenger cocktails (e.g., TIPS, thioanisole, water) to the cleavage mixture to trap carbocations. peptide.comacsgcipr.org |
Applications of Boc Orn Alloc Oh As a Building Block in Complex Peptide and Peptidomimetic Synthesis
Integration into Linear Peptide Sequences
The primary application of Boc-Orn(Alloc)-OH is its seamless incorporation into linear peptide chains, facilitated by both solid-phase and solution-phase methodologies. The differential stability of the Boc and Alloc protecting groups is the cornerstone of its utility.
Utilization in Solid-Phase Peptide Synthesis (SPPS)
In the realm of Solid-Phase Peptide Synthesis (SPPS), Boc-Orn(Alloc)-OH is a valuable component of the Boc/Bzl protection strategy. peptide.com In this approach, the peptide is assembled on a solid support, which simplifies the purification process by allowing excess reagents and byproducts to be washed away after each step. peptide.comluxembourg-bio.com The synthesis cycle involves the selective removal of the Nα-Boc group using a moderately strong acid, typically trifluoroacetic acid (TFA), to expose the free amine for the next coupling step. peptide.comrsc.org This deprotection is followed by a neutralization step and then coupling with the subsequent Boc-protected amino acid. peptide.com
Crucially, the Nδ-Alloc group on the ornithine side chain remains stable under these acidic conditions. youtube.com This ensures that the side-chain amine does not interfere with the stepwise elongation of the peptide backbone. The Alloc group can be selectively removed at a later stage, on-resin, using palladium(0)-catalyzed reactions without affecting the acid-labile Boc group or other benzyl-type side-chain protecting groups. uci.edursc.org
Table 1: Orthogonal Deprotection Scheme in Boc-SPPS
| Protecting Group | Amino Group Protected | Deprotection Reagent | Stability |
|---|---|---|---|
| Boc | α-Amine | Trifluoroacetic Acid (TFA) | Labile to moderate acid; Stable to Pd(0) and base. |
| Alloc | δ-Amine (Ornithine) | Pd(PPh₃)₄ / Scavenger (e.g., Phenylsilane) | Stable to acid and base; Labile to Pd(0) catalysis. |
| Benzyl (Bzl) type | Various Side Chains | Strong Acid (e.g., HF, TFMSA) | Stable to moderate acid (TFA) and Pd(0); Labile to strong acid. |
Application in Solution-Phase Peptide Synthesis
While SPPS is dominant, solution-phase peptide synthesis remains a vital technique, particularly for the production of shorter peptides or peptide fragments that can be later joined together (fragment condensation). nih.gov In this classical approach, all reactants are dissolved in a suitable solvent. Boc-Orn(Alloc)-OH integrates well into solution-phase strategies, again leveraging its orthogonal protecting groups.
The synthesis proceeds by coupling Boc-Orn(Alloc)-OH with another amino acid ester. The Boc group is then removed with acid, and the resulting dipeptide can be coupled with the next amino acid in the sequence. The Alloc group provides stable protection for the ornithine side chain throughout these steps. This methodology is particularly advantageous for creating well-defined peptide fragments that may be difficult to synthesize or purify using SPPS, which are later used in the convergent synthesis of larger, more complex molecules.
Design and Synthesis of Branched Peptides
The true synthetic power of Boc-Orn(Alloc)-OH is realized in the construction of non-linear, branched peptide structures. The ability to selectively deprotect the side-chain amine provides a strategic handle for initiating the growth of a second peptide chain.
Leveraging the δ-Amino Group for Side-Chain Elongation
Once the primary linear peptide sequence is assembled, the δ-Alloc group of the incorporated ornithine residue can be selectively removed on-resin using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane (B129415). rsc.orgnih.gov This unmasks the δ-amino group, creating a specific point for branching.
With the α-amino group of the N-terminal residue still protected (e.g., by a Boc group), standard peptide coupling chemistry can be used to build a new peptide chain exclusively from the ornithine side chain. This process allows for the creation of well-defined, "forked" or comb-like peptide structures, where one or more peptide chains are appended to the side chains of a central peptide backbone.
Regioselective Functionalization of Branched Structures
Beyond elongating the side chain with other amino acids, the exposed δ-amino group serves as a unique site for regioselective functionalization. After Alloc deprotection, this nucleophilic amine can be reacted with a wide variety of molecules to introduce specific functionalities. This is a powerful method for creating peptide conjugates with tailored properties.
Table 2: Examples of Regioselective Side-Chain Functionalization
| Functional Moiety to be Attached | Purpose / Application |
|---|---|
| Fluorophores (e.g., Fluorescein, Rhodamine) | Creating fluorescently labeled peptides for imaging or binding assays. |
| Biotin | Enabling affinity purification or detection via streptavidin binding. |
| Lipids or Fatty Acids | Increasing membrane permeability or promoting self-assembly. |
| Linkers for Drug Conjugation | Attaching cytotoxic agents to create targeted peptide-drug conjugates. |
| Polyethylene Glycol (PEG) | Improving pharmacokinetic properties by increasing solubility and circulation time. |
This precise, site-specific modification is possible only because the Alloc group can be removed without disturbing other protecting groups on the peptide, highlighting the importance of this orthogonal strategy.
Contributions to Combinatorial Library Synthesis
The orthogonal nature of the Boc and Alloc protecting groups in Boc-Orn(Alloc)-OH makes it an ideal building block for the construction of combinatorial peptide and peptidomimetic libraries. This orthogonality allows for the selective deprotection and functionalization of two different sites within a molecule, enabling the generation of molecular diversity.
Design and Synthesis of Combinatorial Peptide and Peptidomimetic Libraries
In the synthesis of combinatorial libraries, a core scaffold containing one or more Boc-Orn(Alloc)-OH residues is typically assembled on a solid support. Using a split-and-pool synthesis strategy, the Alloc groups can be selectively removed on-resin using palladium catalysis. The resin beads are then split into multiple portions, and a different building block or chemical moiety is coupled to the exposed ornithine side-chain amine in each portion.
Following this diversification step, the resin portions are pooled, and the N-terminal Boc group is removed. The resin is then split again, and a second set of diverse building blocks is coupled to the N-terminus. This process allows for the creation of a large library of compounds with structural variations at two distinct points, which can then be screened for biological activity.
Table 1: Orthogonal Deprotection Scheme for Library Synthesis
| Protecting Group | Position | Deprotection Reagent | Result |
| Boc | α-Amine | Trifluoroacetic Acid (TFA) | Exposes N-terminus for peptide elongation or diversification. |
| Alloc | δ-Amine | Pd(PPh₃)₄ / Scavenger | Exposes side-chain amine for diversification. |
Incorporation into Constrained Dipeptidomimetics
Constraining the conformation of a peptide is a widely used strategy to enhance its biological activity, selectivity, and metabolic stability. Boc-Orn(Alloc)-OH is a valuable tool for creating such conformational constraints. By incorporating this building block into a peptide sequence, a side-chain amine can be selectively unmasked at the appropriate stage of the synthesis. This amine can then be used to form a covalent bridge with another part of the molecule, such as the C-terminus or the side chain of an acidic amino acid like aspartic acid or glutamic acid. The resulting cyclic structure restricts the conformational freedom of the peptide backbone, often locking it into a bioactive conformation, such as a β-turn mimic.
Advanced Derivatization and Bioconjugation Strategies
The δ-amino group of the ornithine side chain, protected by the Alloc group, provides a strategic point for advanced derivatization and bioconjugation. The mild and highly selective removal of the Alloc group using palladium(0) catalysts is compatible with a wide range of other functional groups and protecting groups commonly used in peptide synthesis. iris-biotech.deiris-biotech.de
Once the Alloc group is removed, the exposed primary amine on the ornithine side chain becomes a versatile nucleophile. It can be selectively functionalized with a variety of molecules to create sophisticated bioconjugates:
Fluorophores and Quenchers: For creating probes for fluorescence resonance energy transfer (FRET) assays or for cellular imaging.
Biotin: For use in affinity chromatography, purification, or detection via streptavidin-based assays.
Chelating Agents: For complexing radiometals to create agents for diagnostic imaging (e.g., SPECT, PET) or radiotherapy.
Polyethylene Glycol (PEG): To improve the pharmacokinetic properties of a peptide therapeutic by increasing its hydrodynamic radius and shielding it from proteolysis.
Small Molecule Drugs: To create peptide-drug conjugates (PDCs) for targeted drug delivery.
This ability to selectively introduce a wide array of functionalities makes Boc-Orn(Alloc)-OH a key component in the development of advanced diagnostic and therapeutic agents.
Introduction of Bio-orthogonal Functionalities (e.g., "clickable" groups)
The selective deprotection of the Alloc group on the ornithine side chain of a peptide synthesized using Boc-Orn(Alloc)-OH provides a unique chemical handle for introducing bio-orthogonal functionalities. These functionalities, often called "clickable" groups, allow for specific covalent ligation to other molecules in complex biological environments without interfering with native biochemical processes.
Once the peptide chain is assembled on the resin and the Alloc group is removed from the desired ornithine residue, the newly freed side-chain amine can be acylated with a molecule containing a bio-orthogonal handle. Common examples of such handles include azides and terminal alkynes, which are precursors for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions.
Workflow for Introducing Bio-orthogonal Groups:
Peptide Synthesis: The peptide is synthesized on a solid support using Boc-SPPS, incorporating Boc-Orn(Alloc)-OH at the desired position.
Orthogonal Deprotection: The resin-bound peptide is treated with a palladium(0) catalyst and a scavenger to selectively remove the Alloc group from the ornithine side chain, exposing a primary amine.
Coupling of "Click" Handle: An activated carboxylic acid containing an azide or alkyne moiety (e.g., azidoacetic acid or pentynoic acid) is coupled to the ornithine side-chain amine.
Final Cleavage: The peptide, now bearing a site-specific bio-orthogonal group, is cleaved from the resin and all other side-chain protecting groups are removed.
This strategy enables the creation of peptides that can be specifically tagged with imaging agents, affinity labels, or drug molecules for a wide range of research and therapeutic applications.
Preparation of Multi-Modified Peptide Probes for Research Applications
Boc-Orn(Alloc)-OH is an invaluable tool for the synthesis of multi-modified peptide probes, which are essential for studying biological processes like protein-protein interactions, enzyme activity, and cellular signaling. The orthogonal nature of the Alloc group allows for the introduction of one specific modification at the ornithine side-chain, independent of other modifications at the N-terminus, C-terminus, or other amino acid side chains.
For example, a researcher could design a peptide probe with:
A fluorescent reporter group at the N-terminus.
A biotin affinity tag on the side chain of a lysine residue (introduced using Boc-Lys(Fmoc)-OH, another orthogonally protected amino acid).
A third unique label, such as a cross-linking agent or a radiolabel, specifically at the ornithine residue introduced via Boc-Orn(Alloc)-OH.
The synthesis would proceed by assembling the peptide chain, then sequentially deprotecting each orthogonal group (e.g., Fmoc, then Alloc) and coupling the desired modification at each step before the final cleavage from the resin. This methodical approach provides precise control over the probe's final structure, which is critical for interpreting experimental results.
| Modification Site | Protecting Group Strategy | Example Modification |
| N-Terminus | Final Boc group removal | Fluorophore (e.g., FITC) |
| Ornithine Side-Chain | Alloc removal via Pd(0) | Photo-crosslinker |
| Lysine Side-Chain | Fmoc removal via piperidine (B6355638) | Affinity Tag (e.g., Biotin) |
| C-Terminus | Resin Linker | Amide or Carboxylic Acid |
Development of Peptidomimetics for Structural and Mechanistic Studies
Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability against enzymatic degradation or better conformational rigidity. Boc-Orn(Alloc)-OH serves as a key building block in the development of certain peptidomimetics, particularly those involving side-chain-to-side-chain or side-chain-to-terminus cyclization.
The ability to selectively deprotect the ornithine side chain on-resin allows for the formation of intramolecular bridges. For instance, after removing the Alloc group, the exposed amine can be reacted with an activated carboxyl group from another side chain (e.g., from an aspartic or glutamic acid residue) to form a lactam bridge. This process creates a cyclic peptidomimetic with a constrained conformation.
Research applications for such peptidomimetics include:
Structural Studies: By constraining the peptide's conformation, researchers can study how specific three-dimensional structures relate to biological activity.
Mechanistic Studies: Stabilized peptide conformations can be used to probe the binding pockets of receptors or the active sites of enzymes with greater precision.
Therapeutic Development: Cyclization can improve the metabolic stability and bioavailability of peptide-based drug candidates.
The use of Boc-Orn(Alloc)-OH in a Boc-SPPS framework provides a reliable pathway to these complex structures, complementing similar strategies that use the analogous Fmoc-Orn(Alloc)-OH in Fmoc-based synthesis.
Analytical Characterization and Purity Assessment in Research
Chromatographic Techniques for Separation and Purity Determination
Chromatographic methods are essential for separating Boc-Orn(Aloc)-OH from potential impurities, such as starting materials, by-products from its synthesis, or degradation products. These techniques are central to determining the purity of the compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of protected amino acids like this compound. sigmaaldrich.comsigmaaldrich.com Due to its high resolution and sensitivity, it is the standard method for quantitative purity analysis. researchgate.net Reverse-phase HPLC (RP-HPLC) is the most common mode used for these types of compounds.
In a typical RP-HPLC analysis, a non-polar stationary phase, such as a C18 column, is used. The separation is achieved by eluting the compound with a polar mobile phase, usually a gradient mixture of water and an organic solvent like acetonitrile (B52724) (MeCN), often containing a small percentage of an acid like trifluoroacetic acid (TFA) to improve peak shape and resolution. ub.edu The TFA protonates the carboxylic acid and any free amines, minimizing tailing. The compound is detected as it elutes from the column, most commonly by monitoring its UV absorbance.
Table 1: Illustrative RP-HPLC Conditions for Analysis of Protected Amino Acids
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 5 µm particle size) | Provides a non-polar stationary phase for reverse-phase separation. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | The primary aqueous solvent. TFA acts as an ion-pairing agent. ub.edu |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Trifluoroacetic Acid (TFA) | The organic modifier used to elute the compound. ub.edu |
| Gradient | Linear gradient, e.g., 5% to 95% B over 20-30 min | Ensures elution of compounds with varying polarities. |
| Flow Rate | ~1 mL/min for analytical scale | Standard flow for efficient separation without excessive pressure. |
| Detection | UV Absorbance at 214 nm & 254 nm | The peptide bond and aromatic protecting groups absorb at these wavelengths. rsc.org |
| Purity Standard | Often required to be ≥95-98% for use in synthesis. sigmaaldrich.com | Ensures high-quality final product. |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor reaction progress, check for the presence of starting materials, and quickly assess the purity of a sample. glentham.com It is also used to determine the appropriate solvent system for column chromatography purification. google.com
For this compound, a sample is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent), which is a mixture of organic solvents. The separation occurs as the mobile phase moves up the plate by capillary action, and the components of the sample travel at different rates based on their polarity and interaction with the stationary phase.
Spots are visualized under UV light (at 254 nm) or by staining with a chemical reagent. rsc.org While this compound itself will not react with ninhydrin (B49086), this stain can be used to detect any impurities with free primary or secondary amine groups.
Table 2: Common TLC Solvent Systems for Protected Amino Acids
| Solvents | Typical Ratio (v/v) | Polarity |
|---|---|---|
| Dichloromethane (B109758) (DCM) / Methanol (MeOH) | 95:5 to 90:10 | Medium to Polar |
| Ethyl Acetate (B1210297) (EtOAc) / Hexanes | 30:70 to 50:50 | Non-polar to Medium |
Spectroscopic Methods for Structural Elucidation and Confirmation
While chromatography assesses purity, spectroscopy confirms the chemical structure of the isolated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, confirming that the correct protecting groups are attached at the intended positions. Both ¹H and ¹³C NMR are used for the structural confirmation of this compound.
In the ¹H NMR spectrum, characteristic signals would confirm the presence of both the Boc and Aloc groups. The Boc group would exhibit a strong singlet at approximately 1.4 ppm corresponding to its nine equivalent protons. The Aloc group would show distinct signals for its allylic protons, including a doublet around 4.5 ppm for the -O-CH₂- protons and multiplets between 5.2 and 6.0 ppm for the vinyl (-CH=CH₂) protons. The protons of the ornithine backbone would appear in the region between 1.5 and 4.3 ppm.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound, providing strong evidence for its identity. glentham.com Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like protected amino acids, which allows the molecular ion to be observed with minimal fragmentation. rsc.org
For this compound (Molecular Formula: C₁₄H₂₄N₂O₆), the calculated molecular weight is 316.35 g/mol . glentham.comsigmaaldrich.com In a typical positive-ion ESI-MS spectrum, the compound would be detected as protonated or sodiated adducts.
Table 3: Expected Molecular Ion Peaks for this compound in ESI-MS
| Ion Species | Formula | Expected m/z |
|---|---|---|
| [M+H]⁺ | [C₁₄H₂₅N₂O₆]⁺ | 317.35 |
| [M+Na]⁺ | [C₁₄H₂₄N₂O₆Na]⁺ | 339.33 |
Qualitative and Quantitative Analysis of Reaction Progress
The analytical techniques used for purity assessment are also vital for monitoring the progress of chemical reactions involving this compound. For instance, during its incorporation into a growing peptide chain in solid-phase peptide synthesis (SPPS), analyzing the reaction mixture is crucial. researchgate.net
Qualitatively, TLC can be used to monitor the consumption of the starting amino acid. A small sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The reaction is considered complete when the spot corresponding to the starting material has disappeared.
Quantitatively, RP-HPLC is used to get a more precise measure of reaction completion. rsc.org Aliquots can be taken from the reaction mixture over time, cleaved from the solid support if necessary, and analyzed. This allows for the accurate determination of the percentage of starting material remaining and the percentage of product formed, ensuring that the coupling reaction has proceeded to near completion before moving on to the next step in the synthesis. This is particularly important when coupling sterically hindered amino acids, where reaction times may need to be extended. researchgate.net
Ninhydrin Test for Free Amino Groups
The Ninhydrin test, also known as the Kaiser test, is a highly sensitive qualitative assay used extensively in peptide synthesis to detect the presence of free primary amino groups. microbenotes.compeptide.com This test is crucial for monitoring the reaction progress on the solid support. For a compound like this compound, the test would be applied after a deprotection step to confirm the removal of a protecting group and the presence of a free amine, or after a coupling step to confirm its absence.
The principle of the test is based on the reaction of two molecules of ninhydrin (2,2-dihydroxyindane-1,3-dione) with a primary amine. microbenotes.com This reaction leads to the formation of a deep blue or purple-colored complex known as Ruhemann's purple, providing a clear visual confirmation of the presence of free amines. microbenotes.comyoutube.com The test is performed by taking a small sample of resin beads from the reaction vessel, washing them, and heating them with the ninhydrin reagents. iris-biotech.de A positive result (blue/purple color) after a deprotection step indicates that the protecting group has been successfully removed and the peptide-resin is ready for the next coupling reaction. youtube.comresearchgate.net Conversely, a negative result (yellow or colorless beads) after a coupling reaction signifies that the coupling was successful and few to no free amines remain. iris-biotech.de
It is important to note that the ninhydrin test is specific for primary amines and gives a different result for secondary amines, such as the N-terminal proline, which typically yields a less intense red-brown or yellow color. peptide.com
| Parameter | Description | Source(s) |
|---|---|---|
| Principle | Two ninhydrin molecules react with a free primary α-amino acid to produce a deep purple or blue color (Ruhemann's purple). | microbenotes.com |
| Application in SPPS | To monitor the completion of deprotection (presence of free amine) and coupling (absence of free amine) steps. | microbenotes.compeptide.com |
| Positive Result (Primary Amine) | Intense blue/purple color on resin beads and/or in solution, indicating the presence of a free amine. | youtube.comiris-biotech.de |
| Negative Result | Yellowish or colorless beads/solution, indicating the absence or very low concentration of free primary amines. | iris-biotech.de |
| Limitation | Not as effective for detecting secondary amines like proline. Can give false positives if heated excessively, which can cause premature Fmoc group removal. | peptide.com |
UV Absorbance Monitoring for Fmoc Deprotection
While this compound itself is protected with Boc and Aloc groups, it is frequently used in synthetic strategies that employ the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine of other amino acids in the peptide chain. iris-biotech.de Fmoc-based SPPS relies on a base-labile protecting group, which is typically removed using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). iris-biotech.detec5usa.com
A significant advantage of using the Fmoc group is the ability to monitor its removal in real-time using UV-Vis spectroscopy. activotec.com The cleaved fluorenyl group reacts with piperidine to form a dibenzofulvene-piperidine adduct. iris-biotech.denih.gov This adduct is a strong chromophore with a distinct UV absorbance maximum around 301 nm. iris-biotech.denih.gov
By passing the effluent from the reaction vessel through a flow cell in a UV-Vis spectrophotometer, the synthesis process can be quantitatively monitored. tec5usa.compeptide.com The integrated area of the absorbance peak is directly proportional to the amount of Fmoc group released, allowing for precise tracking of the deprotection reaction's progress and completion. nih.govrsc.org This automated monitoring allows for the optimization of reaction times, such as extending deprotection periods or repeating steps for "difficult" sequences where steric hindrance may slow down the reaction. activotec.comnih.gov This feedback control helps to increase the purity of the final peptide and reduce the formation of deletion sequences. activotec.com
| Parameter | Description | Source(s) |
|---|---|---|
| Principle | The dibenzofulvene-piperidine adduct, formed upon Fmoc group cleavage with piperidine, has a strong UV absorbance. | iris-biotech.denih.gov |
| Wavelength | Typically monitored at or around 301 nm (or 290 nm). | iris-biotech.denih.gov |
| Application | Real-time, quantitative monitoring of the N-terminal Fmoc deprotection step in SPPS. | tec5usa.comactivotec.com |
| Instrumentation | Automated peptide synthesizers equipped with an in-line UV-Vis detector and a flow cell. | tec5usa.compeptide.com |
| Benefit | Allows for automated feedback control to optimize synthesis protocols, ensuring complete deprotection and improving final peptide purity. | activotec.comnih.gov |
Mechanistic Insights and Management of Synthetic Challenges
Mechanistic Understanding of Protecting Group Cleavage Reactions
The orthogonal nature of the Boc and Alloc groups is a cornerstone of their utility, allowing for the selective removal of one group while the other remains intact. peptide.com This is achieved by exploiting their distinct labilities towards different chemical reagents.
Boc Group Cleavage: The Boc group is a classic acid-labile protecting group. ub.edu Its removal is typically accomplished using strong, anhydrous acids, most commonly trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solvent. ub.edunih.gov The mechanism proceeds through protonation of the carbonyl oxygen of the carbamate (B1207046), followed by the elimination of the stable tert-butyl cation and the release of carbon dioxide, yielding the free amine. organic-chemistry.org
Mechanism of Boc Deprotection:
The amine attacks a carbonyl site on di-tert-butyl dicarbonate (B1257347) (Boc₂O), leading to the formation of a tert-butyl carbonate leaving group. commonorganicchemistry.com
This tert-butyl carbonate abstracts a proton from the now-protonated amine. commonorganicchemistry.com
The resulting tert-butyl bicarbonate decomposes into gaseous carbon dioxide and tert-butanol. commonorganicchemistry.com
Alternative, milder methods for Boc deprotection have also been explored, such as using Lewis acids like FeCl₃. researchgate.net The key is that the conditions for Boc removal must not affect the Alloc group or the peptide linkages.
Alloc Group Cleavage: The Alloc group is stable to the acidic conditions used for Boc removal but is selectively cleaved under neutral conditions using a transition metal catalyst, typically palladium(0). sigmaaldrich.com The most common reagent is tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], used in the presence of a scavenger. uci.edu
Mechanism of Alloc Deprotection:
The palladium(0) complex coordinates to the allyl group's double bond, forming a π-allyl palladium complex.
This intermediate undergoes decarboxylation to release the free amine.
A scavenger, such as phenylsilane (B129415) (PhSiH₃), is required to react with the palladium complex, regenerating the active catalyst and preventing side reactions. nih.gov
The orthogonality of these two groups is well-established, with Boc-protected amino acids being stable to the Pd(0)-mediated conditions for Alloc removal, and Alloc-protected amino acids being stable to the acidic conditions for Boc cleavage. ub.edu
| Protecting Group | Cleavage Reagent | Mechanism Type | Byproducts | Orthogonal To |
| Boc | Trifluoroacetic Acid (TFA) | Acidolysis | Isobutylene, CO₂ | Alloc, Fmoc |
| Alloc | Pd(PPh₃)₄ / Scavenger | Palladium(0)-catalyzed allylic substitution | CO₂, Allyl-scavenger adduct | Boc, Fmoc |
Strategies to Minimize Epimerization During Coupling Steps
Preserving the stereochemical integrity of the chiral α-carbon is paramount during peptide bond formation. Epimerization, the loss of chiral purity, can occur during the activation of the carboxylic acid, particularly through the formation of a 5(4H)-oxazolone intermediate. researchgate.netgoogle.com Several strategies are employed to minimize this risk when coupling Boc-Orn(Alloc)-OH or subsequent amino acids.
Choice of Coupling Reagents and Additives: The selection of coupling reagents is critical. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective but are almost always used with additives to suppress epimerization. google.combachem.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl cyanohydroxyiminoacetate (Oxyma Pure®) act as activated ester intermediates that are less prone to epimerization than the O-acylisourea formed with carbodiimides alone. bachem.comnih.gov Onium salts like HATU and PyBOP are also widely used and can reduce epimerization. nih.gov
Control of Reaction Conditions: Temperature and base concentration are key factors. Couplings are often performed at low temperatures to reduce the rate of epimerization. bachem.com The presence of excess tertiary base (e.g., DIEA) can increase the risk of epimerization, especially at elevated temperatures. google.com In some cases, base-free coupling protocols have been developed to mitigate this issue. google.com
Urethane-Protected Amino Acids: The urethane-type protection offered by the Boc group itself helps to suppress racemization during activation and coupling, a well-known advantage of such protecting groups. nih.govresearchgate.net
| Strategy | Method | Rationale |
| Reagent Selection | Use of additives (HOBt, HOAt, Oxyma) with carbodiimides. | Forms an active ester intermediate that is less prone to oxazolone (B7731731) formation. bachem.comnih.gov |
| Use of onium salt reagents (HATU, PyBOP). | Efficient coupling reagents that can minimize epimerization. nih.gov | |
| Condition Control | Performing couplings at low temperatures. | Reduces the rate of the epimerization side reaction. bachem.com |
| Minimizing or avoiding the use of tertiary bases. | Base can catalyze the formation of the problematic oxazolone intermediate. google.com |
Mitigation of Common Side Reactions in Peptide Synthesis
Beyond epimerization, other side reactions can compromise the yield and purity of the final peptide. Two of the most common are diketopiperazine (DKP) and aspartimide formation.
Diketopiperazine (DKP) Formation: DKP formation is an intramolecular cyclization of a resin-bound dipeptide, which results in the cleavage of the dipeptide from the resin support. iris-biotech.de This side reaction is particularly prevalent after the deprotection of the second amino acid in a growing peptide chain, especially if it involves proline. iris-biotech.denih.gov
Mitigation Strategies for DKP Formation:
Use of Dipeptide Building Blocks: Incorporating a pre-formed dipeptide can bypass the vulnerable stage where the linear dipeptide-resin is exposed. iris-biotech.de
Modification of Deprotection Conditions: In Fmoc-based synthesis, which is often used after the initial Boc-Orn(Alloc)-OH is incorporated, replacing the standard base piperidine (B6355638) with a milder base like piperazine (B1678402) or using additives can reduce DKP formation. iris-biotech.deacs.org
In Situ Neutralization: In Boc-based synthesis, keeping the deprotected amine protonated in an acidic medium until the next coupling step (with in situ neutralization) minimizes the nucleophilicity of the free amine, thus preventing it from attacking the ester linkage. ub.edu
Aspartimide Formation: Although Boc-Orn(Alloc)-OH itself is not an aspartic acid derivative, this side reaction is a major concern in many peptide syntheses and is worth noting in the context of general synthetic challenges. Aspartimide formation is a base-catalyzed intramolecular cyclization involving an aspartic acid residue, leading to a succinimide (B58015) ring. biotage.comresearchgate.net This can then reopen to form both the desired α-peptide and an undesired β-peptide, often with racemization. researchgate.netresearchgate.net
Mitigation Strategies for Aspartimide Formation:
Modified Deprotection Conditions: Adding HOBt to the deprotection solution (e.g., 20% piperidine in DMF) or using weaker bases like piperazine or dipropylamine (B117675) can suppress this side reaction. biotage.comacs.org
Bulky Side-Chain Protecting Groups: Using sterically hindered protecting groups on the Asp side chain can physically block the cyclization reaction. biotage.com
Backbone Protection: Protecting the amide nitrogen of the residue following the aspartic acid can completely eliminate the possibility of this reaction. researchgate.net
Novel Protecting Groups: The use of cyanosulfurylides (CSY) to protect the carboxylic acid side chain has been shown to suppress aspartimide formation. iris-biotech.de
Stability Studies of Boc-Orn(Alloc)-OH Under Various Reaction Conditions
Specific, detailed stability studies for the isolated compound Boc-Orn(Alloc)-OH are not extensively published. However, its stability can be inferred from the known chemical properties of its constituent protecting groups under standard peptide synthesis conditions. Similar derivatives like Fmoc-Orn(Boc)-OH are known to be stable for years when stored correctly. caymanchem.com
Storage Stability: As a crystalline solid, Boc-Orn(Alloc)-OH is expected to be stable for long-term storage when kept in a cool, dry environment, typically at 2-8°C. iris-biotech.de
Stability During Boc Deprotection: The Alloc group is stable to the acidic conditions (e.g., TFA/DCM) used to remove the Boc group. This is fundamental to the orthogonal strategy. ub.edu
Stability During Alloc Deprotection: The Boc group and the peptide bonds are stable to the neutral, palladium(0)-catalyzed conditions required for Alloc group removal. ub.edu
Stability During Coupling: The compound is stable to the standard coupling conditions used in peptide synthesis. However, like all amino acids, it is susceptible to epimerization during the activation step if appropriate precautions are not taken.
Stability During Fmoc Deprotection: If used in a synthetic strategy that later employs Fmoc-protected amino acids, both the Boc and Alloc groups on the ornithine residue are completely stable to the basic conditions (e.g., piperidine in DMF) used for Fmoc removal. ub.edu
The table below summarizes the stability of the protecting groups of Boc-Orn(Alloc)-OH under common peptide synthesis reaction conditions.
| Condition | Reagents | Effect on Boc Group | Effect on Alloc Group |
| Boc Deprotection | TFA / DCM | Cleaved | Stable |
| Alloc Deprotection | Pd(PPh₃)₄ / Scavenger | Stable | Cleaved |
| Fmoc Deprotection | 20% Piperidine / DMF | Stable | Stable |
| Coupling | Coupling Reagents (e.g., HATU, DIC/HOBt) | Stable | Stable |
Future Research Trajectories and Emerging Methodologies
Development of More Efficient and Sustainable Synthetic Protocols
The chemical industry is increasingly focused on "green chemistry" principles, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. advancedchemtech.com Peptide synthesis, which traditionally involves large volumes of organic solvents and reagents, is a prime area for such improvements. advancedchemtech.comsu.sersc.org
Future research will likely focus on several key areas to make the synthesis and use of Boc-Orn(Alloc)-OH more sustainable:
Greener Solvents: Replacing hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more environmentally benign alternatives is a major goal. advancedchemtech.com Water-based synthesis strategies are being explored, although the low solubility of many protected amino acids in water presents a significant challenge. su.seresearchgate.net The development of water-dispersible protected amino acid nanoparticles is one promising approach to overcome this hurdle. researchgate.net Other research has investigated the use of ethanol (B145695) as a solvent, which can improve yield and purity in some cases. advancedchemtech.com
Catalyst Innovation: The palladium catalyst used for Alloc deprotection can be toxic and difficult to remove completely from the final product. Research into more efficient and recyclable catalysts, or even catalyst-free deprotection methods, is a high priority. su.se A recently developed method utilizes iodine and water in greener solvents to remove the Alloc group without the need for a metal catalyst, offering a cleaner and more scalable alternative. polypeptide.com
Transient Protecting Groups: The development of transient protecting groups that can be introduced and removed in situ could significantly streamline synthesis and reduce waste. nih.gov The Smoc (2,7-disulfo-9-fluorenylmethoxycarbonyl) group, for example, is water-compatible and enables aqueous-phase peptide synthesis. nih.gov
Integration of Boc-Orn(Alloc)-OH into Automated Chemical Synthesis Platforms
Automated synthesis has revolutionized peptide and oligonucleotide production, enabling the rapid and reliable creation of complex molecules. The integration of Boc-Orn(Alloc)-OH and other orthogonally protected amino acids into these platforms is crucial for advancing high-throughput screening and the development of novel therapeutics and materials. iris-biotech.de
Solid-phase peptide synthesis (SPPS) is the most common automated method, where the peptide is assembled on a solid resin support. chempep.comadvancedchemtech.com The unique properties of Boc-Orn(Alloc)-OH make it well-suited for SPPS, allowing for selective deprotection and modification of the ornithine side chain while the peptide remains attached to the resin. thaiscience.info
Future advancements in this area will likely involve:
Expanded Reagent Compatibility: Developing new resins, linkers, and coupling reagents that are compatible with a wider range of protecting groups and reaction conditions.
Real-time Monitoring: Incorporating advanced analytical techniques into automated synthesizers to monitor reaction progress and purity in real-time, allowing for immediate optimization and troubleshooting.
Software and Algorithm Development: Creating more sophisticated software to design and execute complex synthetic routes, including the synthesis of branched, cyclic, and modified peptides using building blocks like Boc-Orn(Alloc)-OH.
Advanced Applications in Structural Biology and Chemical Biology Research
The ability to precisely introduce modifications into peptides and proteins using Boc-Orn(Alloc)-OH opens up a vast array of possibilities in structural and chemical biology.
In structural biology , incorporating modified ornithine residues can help to:
Stabilize Secondary Structures: The introduction of lactam bridges or other covalent linkages can constrain peptide conformation, aiding in the study of protein folding and interaction.
Probe Protein-Protein Interactions: Ornithine can be functionalized with cross-linking agents or photo-affinity labels to map the binding interfaces of protein complexes.
Introduce Spectroscopic Probes: Attaching fluorescent dyes or spin labels to the ornithine side chain allows for the study of protein dynamics and conformational changes using techniques like FRET (Förster Resonance Energy Transfer) and EPR (Electron Paramagnetic Resonance) spectroscopy.
In chemical biology , Boc-Orn(Alloc)-OH is a valuable tool for:
Developing Peptide-Based Drugs: Ornithine and its derivatives are components of many bioactive peptides. mdpi.com The ability to modify these peptides can lead to improved stability, bioavailability, and therapeutic efficacy. For example, poly-L-ornithine has shown potential as an anti-fungal agent. osti.govresearchgate.net
Creating Cellular Probes: Functionalizing peptides with imaging agents or delivery vectors can create probes to visualize and track biological processes within living cells. caymanchem.com Ornithine-containing peptides have been shown to enhance the cell permeability of other molecules. caymanchem.com
Investigating Post-Translational Modifications: The selective modification of ornithine side chains can mimic or block natural post-translational modifications, helping to elucidate their roles in cellular signaling and disease.
The continued development of synthetic methodologies and a deeper understanding of the biological roles of ornithine will undoubtedly lead to even more innovative applications for Boc-Orn(Alloc)-OH in the future.
Q & A
Q. How can researchers address ethical concerns when reporting failed syntheses of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
